molecular formula C12H15BrN2O2 B2628336 tert-butyl2-bromo-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate CAS No. 1375302-76-3

tert-butyl2-bromo-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate

Cat. No.: B2628336
CAS No.: 1375302-76-3
M. Wt: 299.168
InChI Key: FNHMWUZWVPZOOH-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is tert-butyl 2-bromo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridine-6-carboxylate , as confirmed by multiple chemical databases. The nomenclature follows a hierarchical approach:

  • The parent heterocycle is identified as 6H-pyrrolo[3,4-b]pyridine , a bicyclic system fusing pyrrole and pyridine rings at positions 3 and 4 of the pyrrole with the pyridine’s b-face.
  • Substituents are numbered based on their positions: a bromine atom at position 2 and a tert-butoxycarbonyl group at position 6.

The compound’s CAS registry number, 1375302-76-3 , serves as a unique identifier across chemical inventories. Alternative designations include MFCD22381668 (MDL number) and the molecular formula C₁₂H₁₅BrN₂O₂ , which aligns with high-resolution mass spectrometry data. Systematic synonyms such as tert-butyl 2-bromo-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate emphasize the tautomeric hydrogen positions in the dihydro-pyrrolopyridine system.

Molecular Architecture: Pyrrolo[3,4-b]pyridine Core Analysis

The molecular framework consists of a pyrrolo[3,4-b]pyridine core, where a pyrrole ring is fused to a pyridine ring at the 3,4-positions (Figure 1). Key structural features include:

  • Ring Fusion Geometry : The pyrrole’s nitrogen at position 1 aligns with the pyridine’s nitrogen at position 3, creating a planar bicyclic system. This arrangement is corroborated by X-ray diffraction studies of analogous pyrrolopyridines.
  • Substituent Orientation : The bromine atom occupies position 2 on the pyrrole ring, while the tert-butoxycarbonyl group is esterified to the bridgehead nitrogen at position 6. This configuration is evident in the SMILES notation CC(C)(C)OC(=O)N1CC2=CC=C(Br)N=C2C1 , which maps atomic connectivity.
  • Tautomerism : The 5H,6H,7H designation reflects positional isomerism of hydrogens across the saturated carbons in the pyrrolidine-like portion of the molecule.

Comparative analysis with the crystallographic data of 4-(1H-pyrrolo[2,3-b]pyridin-2-yl)pyridine (CAS 1228014-35-4) reveals that ring fusion position critically influences π-π stacking interactions and hydrogen bonding patterns.

Crystallographic Data and Conformational Studies

While direct single-crystal X-ray data for tert-butyl 2-bromo-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate remains unpublished, inferences are drawn from related structures:

  • Unit Cell Parameters : Analogous pyrrolo[3,4-b]pyridine derivatives crystallize in triclinic or monoclinic systems with unit cell volumes near 900–1000 ų.
  • Conformational Rigidity : The tert-butyl group imposes steric hindrance, locking the carboxylate moiety in an equatorial orientation relative to the bicyclic core. This is consistent with NMR studies showing restricted rotation about the N6-C(O) bond.
  • Intermolecular Interactions : In similar compounds, N–H···N hydrogen bonds and π-π stacking (centroid distances: 3.6–3.7 Å) stabilize crystal lattices.

Table 1 : Comparative crystallographic parameters of pyrrolopyridine derivatives

Compound Space Group a (Å) b (Å) c (Å) α (°) β (°) γ (°) Reference
4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine P1 6.55 10.05 14.53 83.4 86.7 87.4
6,6′-(Pyridine-2,6-diyl)bis(pyrrolo[3,4-b]pyridine-5,7-dione) P1 7.12 9.87 10.23 89.1 78.3 85.2

Comparative Analysis with Isomeric Pyrrolopyridine Systems

Pyrrolopyridines exhibit structural diversity based on ring fusion positions, which dramatically alter electronic and steric properties:

  • Pyrrolo[2,3-b]pyridines : Exemplified by tert-butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate (CAS 1228014-35-4), this isomer fuses the pyrrole at positions 2 and 3 to the pyridine’s b-face. The resultant geometry permits stronger hydrogen bonding due to exposed NH groups, unlike the shielded N6 in the [3,4-b] isomer.
  • Pyrrolo[3,4-c]pyridines : These isomers display reversed substituent effects, with electron-withdrawing groups at position 3 enhancing aromaticity in the pyridine ring.
  • Electronic Effects : Bromination at position 2 in the [3,4-b] system increases electrophilicity at adjacent carbons, facilitating cross-coupling reactions—a property less pronounced in [2,3-b] analogs.

Table 2 : Key differences between pyrrolopyridine isomers

Property Pyrrolo[3,4-b]pyridine Pyrrolo[2,3-b]pyridine
Ring Fusion Positions Pyrrole C3–C4 to Pyridine Pyrrole C2–C3 to Pyridine
NH Group Accessibility Shielded by tert-butyl group Exposed for hydrogen bonding
Electrophilic Sites C2 (bromine adjacent) C4 (bromine distal)
Synthetic Applications Suzuki-Miyaura coupling Nucleophilic substitution

Properties

IUPAC Name

tert-butyl 2-bromo-5,7-dihydropyrrolo[3,4-b]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O2/c1-12(2,3)17-11(16)15-6-8-4-5-10(13)14-9(8)7-15/h4-5H,6-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNHMWUZWVPZOOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C1)N=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-bromo-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate typically involves the following steps:

Industrial Production Methods: In an industrial setting, the production of tert-butyl 2-bromo-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide in DMF at elevated temperatures.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Coupling Reactions: Palladium catalysts with appropriate ligands under inert atmosphere.

Major Products:

    Substitution Products: Azides, thiocyanates, and amines.

    Oxidation Products: Alcohols, ketones, and carboxylic acids.

    Coupling Products: Biaryl compounds, styrenes, and alkynes.

Scientific Research Applications

Introduction to tert-butyl 2-bromo-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate

tert-butyl 2-bromo-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate is a heterocyclic compound with significant potential in various scientific research applications. Its unique structural characteristics lend it to a range of uses in medicinal chemistry, materials science, and organic synthesis. This article provides a comprehensive overview of its applications, supported by case studies and data tables.

Medicinal Chemistry

tert-butyl 2-bromo-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate has been investigated for its biological activities and potential therapeutic applications:

  • Anticancer Activity: Research indicates that derivatives of pyrrolopyridine compounds exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications to the pyrrolopyridine structure can enhance its ability to inhibit tumor growth .
  • Antimicrobial Properties: The compound has demonstrated promising antibacterial and antifungal activities in preliminary studies. Its efficacy against resistant strains of bacteria is particularly noteworthy .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis:

  • Reagent in Coupling Reactions: It can be utilized in cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules .
  • Intermediate for Drug Development: Its unique functional groups allow it to act as an intermediate in the synthesis of more complex pharmaceutical agents .

Material Science

In material science, tert-butyl 2-bromo-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate has been explored for its potential use in:

  • Polymer Chemistry: The compound can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities .
  • Nanomaterials: Research is ongoing into its application in the development of nanostructured materials for electronics and catalysis .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry examined various pyrrolopyridine derivatives for their anticancer properties. The findings indicated that certain modifications to the tert-butyl 2-bromo derivative significantly increased its potency against prostate cancer cells. The study highlighted structure-activity relationships that could guide future drug design efforts .

Case Study 2: Organic Synthesis Applications

In a recent publication focused on synthetic methodologies, researchers demonstrated the utility of tert-butyl 2-bromo-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate as a key intermediate for synthesizing novel heterocyclic compounds with potential biological activity. This work illustrates the compound's role in expanding the toolkit available for chemists engaged in drug discovery .

Activity TypeObserved EffectReference
AnticancerCytotoxicity against cancer cell lines
AntimicrobialActivity against resistant bacteria

Table 2: Synthetic Applications

Application TypeDescriptionReference
Cross-CouplingForms carbon-carbon bonds
IntermediateUsed in drug synthesis

Mechanism of Action

The mechanism of action of tert-butyl 2-bromo-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate depends on its specific application. In drug development, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The bromine atom and the pyrrolo[3,4-b]pyridine core can interact with molecular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to the desired biological effect .

Comparison with Similar Compounds

Substituent Position and Halogen Variation

The position of the halogen (bromine, chlorine) and its electronic effects significantly influence reactivity and applications. Key analogs include:

Compound Name CAS Number Substituent Position/Halogen Molecular Formula Molecular Weight (g/mol) Key Properties
tert-Butyl 2-bromo-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate 1375302-76-3 Bromine (position 2) C₁₂H₁₅BrN₂O₂ 299.17 High reactivity in cross-coupling
tert-Butyl 3-bromo-5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate 1393546-06-9 Bromine (position 3) C₁₂H₁₅BrN₂O₂ 299.17 Altered regioselectivity in reactions
tert-Butyl 4-chloro-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate - Chlorine (position 4) C₁₂H₁₅ClN₂O₂ 254.72 Lower molecular weight; reduced reactivity in couplings

Key Insights :

  • Bromine at position 2 (target compound) enhances electrophilic aromatic substitution reactivity compared to position 3 or 4 .
  • Chlorine analogs (e.g., 4-chloro derivative) exhibit lower molecular weights and reduced steric hindrance but are less reactive in metal-catalyzed cross-couplings .

Comparison of Yields :

  • Amino/cyano-substituted analogs achieve moderate yields (36%) due to challenges in stereocontrol .

Physical Properties

Compound Melting Point (°C) Boiling Point (°C) Solubility
tert-Butyl 2-bromo-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate Not reported Not reported Soluble in DCM, THF, DMF
Methyl 2-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}acetate 102–103 374 (predicted) Moderate in polar solvents
tert-Butyl 2-amino-3-cyano-5-oxo-4-phenyl derivative 166–169 Not reported Limited in water

Notable Trends:

  • Dioxo-substituted derivatives (e.g., methyl ester in ) exhibit higher melting points due to hydrogen bonding .
  • Brominated compounds generally show better organic solubility than chlorinated analogs .

Biological Activity

Tert-butyl2-bromo-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate is a compound belonging to the pyrrolo[3,4-b]pyridine family, which has garnered significant attention due to its diverse biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties and potential therapeutic applications based on recent research findings.

Chemical Structure

The compound's structure can be represented as follows:

C13H14BrN2O2\text{C}_{13}\text{H}_{14}\text{Br}\text{N}_2\text{O}_2

Pharmacological Properties

Pyrrolo[3,4-b]pyridine derivatives are known for their broad spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. The specific biological activities of this compound have been explored in various studies.

Anticancer Activity

Recent studies have indicated that pyrrolo[3,4-b]pyridine derivatives exhibit potent anticancer properties. For instance:

  • Mechanism of Action : These compounds often inhibit key signaling pathways involved in cancer cell proliferation and survival. Notably, they can target receptor tyrosine kinases (RTKs), which play a critical role in tumor growth.
  • In Vitro Studies : In vitro assays demonstrated that certain derivatives of pyrrolo[3,4-b]pyridine can significantly inhibit the growth of various cancer cell lines. For example, compounds showed IC50 values in the nanomolar range against specific cancer targets such as c-Met kinase and TRKA .
CompoundTargetIC50 (nM)Cell Line
Compound Ic-Met0.39A549
Compound IIc-Met0.92MDA-MB-231
Compound IIITRKA<10Various

Neuroprotective Effects

Pyrrolo[3,4-b]pyridines have also been investigated for their neuroprotective properties. Studies suggest that these compounds can modulate neurotransmitter systems and exhibit anti-inflammatory effects in neuronal cells. This action may provide therapeutic benefits in neurodegenerative diseases.

Case Studies

  • Study on Antitumor Activity : A study evaluated a series of pyrrolo[3,4-b]pyridine derivatives for their antiproliferative effects on breast cancer models. The results indicated that certain compounds could reduce tumor size significantly in vivo .
  • Neuroprotection Research : Another investigation focused on the neuroprotective potential of pyrrolo[3,4-b]pyridine derivatives against oxidative stress-induced neuronal damage. The results highlighted the ability of these compounds to enhance cell survival rates under stress conditions .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrrolo[3,4-b]pyridine derivatives. Modifications at specific positions on the pyridine ring can enhance potency and selectivity against targeted pathways.

Key Findings:

  • Substituents at positions 5 and 7 significantly influence anticancer activity.
  • Compounds with electron-withdrawing groups tend to exhibit higher inhibitory activity against kinases involved in cancer progression .

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for tert-butyl 2-bromo-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate to maximize yield and purity?

  • Methodology : Optimize reaction parameters using a stepwise approach. For example:

  • Reagent selection : Use palladium catalysts or Suzuki-Miyaura coupling partners (as seen in analogous pyrrolopyridine derivatives) to introduce functional groups while preserving the tert-butyl carboxylate moiety .
  • Temperature control : Maintain reactions at 0–25°C to prevent thermal decomposition of sensitive intermediates .
  • Purification : Employ column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC for high-purity isolation .
    • Validation : Monitor reaction progress via TLC and confirm purity using 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic and chromatographic techniques are most effective for structural characterization?

  • Methodology :

  • NMR spectroscopy : Use 1^1H NMR to identify proton environments (e.g., tert-butyl group at ~1.4 ppm, pyrrolo[3,4-b]pyridine protons at 6–8 ppm) and 13^13C NMR to confirm carbonyl (C=O) and bromine-substituted carbons .
  • Mass spectrometry : Apply HRMS (ESI-TOF) to verify molecular weight (e.g., C12_{12}H16_{16}BrN2_2O2_2 with exact mass ~323.04 g/mol) .
  • HPLC : Utilize C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. How should the compound be stored to ensure long-term stability?

  • Methodology : Store under inert atmosphere (argon or nitrogen) at 2–8°C to prevent hydrolysis of the tert-butyl ester or bromine displacement . Use amber vials to avoid photodegradation .

Advanced Research Questions

Q. How can computational chemistry predict reactivity in derivatives of this compound?

  • Methodology :

  • Reaction path search : Apply quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model intermediates and transition states for bromine substitution or ring functionalization .
  • Machine learning : Train models on existing pyrrolopyridine reaction datasets to predict optimal catalysts or solvents .
    • Experimental validation : Compare computational predictions with empirical results (e.g., coupling reactions with boronic acids) to refine models .

Q. What strategies resolve contradictory data between spectroscopic and crystallographic analyses?

  • Case example : If NMR suggests a planar pyrrolopyridine ring but X-ray crystallography reveals puckering:

  • Dynamic effects : Perform variable-temperature NMR to assess conformational flexibility .
  • Computational validation : Use molecular dynamics simulations to reconcile static (X-ray) and dynamic (NMR) data .

Q. How can multi-step syntheses be designed using this compound as a key intermediate?

  • Methodology :

  • Retrosynthetic analysis : Deconstruct target molecules (e.g., kinase inhibitors) to identify steps where the bromine or carboxylate group enables cross-coupling or deprotection .
  • Protecting group strategy : Retain the tert-butyl carboxylate for late-stage deprotection to introduce hydrophilic groups .
    • Scalability : Optimize solvent (e.g., THF or DMF) and catalyst loading for gram-scale synthesis .

Data Contradiction Analysis

Q. How to address discrepancies in reaction yields reported across literature?

  • Root cause analysis :

  • Parameter variability : Compare reaction temperatures, catalyst batches, and solvent purity .
  • Side reactions : Use LC-MS to detect byproducts (e.g., debromination or ester hydrolysis) .
    • Resolution : Standardize conditions (e.g., anhydrous solvents, degassed systems) and validate with control experiments .

Tables for Key Data

Property Typical Value Method Reference
Molecular Weight323.04 g/molHRMS
1^1H NMR (δ, ppm)1.4 (s, 9H, tert-butyl), 6.8–8.2 (m)400 MHz, CDCl3_3
Storage Stability>12 months at 2–8°C under argonAccelerated degradation study
Optimal Reaction SolventAnhydrous DMF or THFYield comparison

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